molecular formula C17H15FN2O2S B2447767 4-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-04-4

4-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2447767
CAS RN: 868369-04-4
M. Wt: 330.38
InChI Key: JNSOFFHWZIFLKQ-ZPHPHTNESA-N
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Description

4-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as FMB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown promising results in various studies.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in inflammation and pain signaling, so their reduction leads to anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory molecules like thromboxane and prostaglandins . This disruption can lead to downstream effects such as reduced inflammation and pain signaling .

Pharmacokinetics

Similar compounds have been shown to have good yield and purity , suggesting that they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound decreases the production of pro-inflammatory molecules . This can lead to a decrease in inflammation and pain signaling at the cellular level .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the reaction time, temperature, and mole ratio of reaction materials can affect the synthesis and yield of the compound . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other drugs or substances .

properties

IUPAC Name

4-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10-4-9-13(22-3)14-15(10)23-17(20(14)2)19-16(21)11-5-7-12(18)8-6-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOFFHWZIFLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

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